molecular formula C5H4N2O2S2 B14911406 5-Cyanothiophene-3-sulfonamide

5-Cyanothiophene-3-sulfonamide

Cat. No.: B14911406
M. Wt: 188.2 g/mol
InChI Key: LEMGBNKSTYUPTQ-UHFFFAOYSA-N
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Description

5-Cyanothiophene-3-sulfonamide is an organosulfur compound characterized by the presence of a thiophene ring substituted with a cyano group at the 5-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanothiophene-3-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Cyanothiophene-3-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical and biological properties. The cyano group enhances its reactivity and potential for further functionalization, while the sulfonamide group provides specific interactions with biological targets .

Properties

Molecular Formula

C5H4N2O2S2

Molecular Weight

188.2 g/mol

IUPAC Name

5-cyanothiophene-3-sulfonamide

InChI

InChI=1S/C5H4N2O2S2/c6-2-4-1-5(3-10-4)11(7,8)9/h1,3H,(H2,7,8,9)

InChI Key

LEMGBNKSTYUPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)C#N

Origin of Product

United States

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